molecular formula C19H13FN2O2 B8657347 Methyl 5-fluoro-1-(quinolin-4-yl)-1H-indole-3-carboxylate CAS No. 649551-01-9

Methyl 5-fluoro-1-(quinolin-4-yl)-1H-indole-3-carboxylate

Cat. No.: B8657347
CAS No.: 649551-01-9
M. Wt: 320.3 g/mol
InChI Key: VLIVTOPSLQXGTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-fluoro-1-(quinolin-4-yl)-1H-indole-3-carboxylate is a useful research compound. Its molecular formula is C19H13FN2O2 and its molecular weight is 320.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

649551-01-9

Molecular Formula

C19H13FN2O2

Molecular Weight

320.3 g/mol

IUPAC Name

methyl 5-fluoro-1-quinolin-4-ylindole-3-carboxylate

InChI

InChI=1S/C19H13FN2O2/c1-24-19(23)15-11-22(17-7-6-12(20)10-14(15)17)18-8-9-21-16-5-3-2-4-13(16)18/h2-11H,1H3

InChI Key

VLIVTOPSLQXGTH-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CN(C2=C1C=C(C=C2)F)C3=CC=NC4=CC=CC=C43

Origin of Product

United States

Synthesis routes and methods

Procedure details

0.384 g (12 mmol) of sodium hydride, at 75% by mass in liquid petroleum jelly, is added at a temperature in the region of 20° C. under an argon atmosphere to a solution of 2.26 g.(11.7 mmol) of 5-fluoro-3-methoxycarbonyl-1H-indole in 60 cm3 of dimethylformamide. After stirring at a temperature in the region of 40° C. for 0.5 hour, 1.98 g (12 mmol) of 4-chloroquinoline are added. After stirring at a temperature in the region of 120° C. for 6 hours, the reaction mixture is poured into 200 cm3 of water and extracted with 200 cm3 of ethyl acetate. The organic phase is washed with 3 times 100 cm3 of water and is then dried over anhydrous magnesium sulphate, filtered and concentrated to dryness under reduced pressure (2.7 kPa) to give 3.5 g of a brown solid which is purified by silica gel chromatography (eluent: dichloromethane). After concentrating the fractions under reduced pressure, 1.6 g of 5-fluoro-3-methoxycarbonyl-1-(quinol-4-yl)-1H-indole are obtained in the form of a beige-coloured solid melting at 172° C.
Quantity
0.384 g
Type
reactant
Reaction Step One
[Compound]
Name
petroleum jelly
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
11.7 mmol
Type
reactant
Reaction Step Two
Quantity
1.98 g
Type
reactant
Reaction Step Three
Name
Quantity
200 mL
Type
reactant
Reaction Step Four
Quantity
60 mL
Type
solvent
Reaction Step Five

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.